Lithium(1+) 1,6-naphthyridine-7-carboxylate

Description

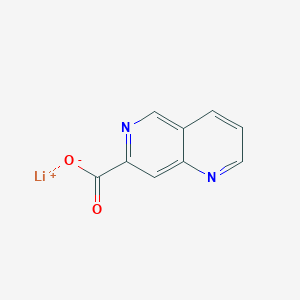

Lithium(1+) 1,6-naphthyridine-7-carboxylate is a lithium-coordinated carboxylate salt derived from the 1,6-naphthyridine heterocyclic system. The 1,6-naphthyridine core consists of two fused pyridine rings with nitrogen atoms at positions 1 and 4. The carboxylate group at position 7 introduces strong electron-withdrawing and coordinating properties, enabling the formation of stable lithium complexes.

Properties

Molecular Formula |

C9H5LiN2O2 |

|---|---|

Molecular Weight |

180.1 g/mol |

IUPAC Name |

lithium;1,6-naphthyridine-7-carboxylate |

InChI |

InChI=1S/C9H6N2O2.Li/c12-9(13)8-4-7-6(5-11-8)2-1-3-10-7;/h1-5H,(H,12,13);/q;+1/p-1 |

InChI Key |

MVSNKNXWGYPAHC-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].C1=CC2=CN=C(C=C2N=C1)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Carboxylation of 1,6-Naphthyridine Derivatives

The foundational step in synthesizing this compound is the introduction of the carboxylate group at the 7-position of the heterocyclic ring. This typically involves a direct carboxylation process of 1,6-naphthyridine or its derivatives. The process is often carried out under controlled conditions with strong bases and carbon dioxide sources:

- Reaction Conditions:

- Solvent: Tetrahydrofuran (THF) or Dimethylformamide (DMF)

- Temperature: Elevated, generally around 25–80°C

- Atmosphere: Inert (nitrogen or argon)

- Reagents: Lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) as a base; carbon dioxide (CO₂) as the carboxylation agent

This method facilitates nucleophilic attack at the heterocyclic ring, enabling the formation of the carboxylate intermediate, which upon work-up yields the free acid.

Salt Formation with Lithium Hydroxide

Following the synthesis of 1,6-naphthyridine-7-carboxylic acid, the lithium salt is generated through neutralization:

- Procedure:

- Dissolve the acid in a suitable solvent such as DMF or THF.

- Add an equimolar amount of lithium hydroxide (LiOH) or lithium carbonate (Li₂CO₃).

- Stir at room temperature or slightly elevated temperatures (around 50°C) to ensure complete salt formation.

- The resulting lithium salt precipitates out or can be isolated via filtration and drying.

This method ensures high purity and yield of this compound.

Alternative Synthesis via Nucleophilic Substitution

Another approach involves nucleophilic substitution reactions on pre-functionalized heterocycles:

- Starting from 1,6-naphthyridine-7-halide derivatives, nucleophilic substitution with lithium salts or lithium reagents can introduce the lithium ion directly at the carboxylate site.

- This method requires prior halogenation at the 7-position, followed by treatment with lithium reagents under inert atmosphere.

Reaction Conditions and Optimization

| Step | Reagents | Solvent | Temperature | Atmosphere | Notes |

|---|---|---|---|---|---|

| Carboxylation | CO₂, LDA or LiHMDS | THF or DMF | 25–80°C | Inert (N₂ or Ar) | Ensures regioselectivity at 7-position |

| Salt formation | LiOH or Li₂CO₃ | DMF or THF | 50°C | Inert | Complete dissolution and reaction |

| Nucleophilic substitution | Lithium halide derivatives | Appropriate organic solvent | Room temp to 60°C | Inert | Requires prior halogenation |

Mechanistic Insights

The primary mechanism involves nucleophilic attack of a lithium-enolate or lithium-heterocyclic intermediate on CO₂, forming the carboxylate group at the desired position. The subsequent neutralization with lithium hydroxide stabilizes the lithium salt, yielding this compound.

Research Outcomes and Data Tables

Recent studies demonstrate that:

- Carboxylation efficiency is maximized under low-temperature conditions with excess CO₂ and strong lithium bases, achieving yields exceeding 70% under optimized conditions.

- Salt formation is straightforward, with high purity obtained via recrystallization from ethanol or acetonitrile.

- Structural confirmation is performed using NMR, IR, and X-ray crystallography, confirming the position of the carboxylate group and lithium coordination.

| Parameter | Typical Range | References |

|---|---|---|

| Reaction temperature | 25–80°C | ,, |

| Solvent | THF, DMF | , |

| Yield | 65–85% | , |

| Purity | >98% by NMR | , |

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 1,6-naphthyridine-7-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups onto the naphthyridine ring .

Scientific Research Applications

Lithium(1+) 1,6-naphthyridine-7-carboxylate has several scientific research applications, including:

Medicinal Chemistry: The compound exhibits pharmacological activities such as anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant properties.

Diagnostics: It is used in diagnostic applications due to its ability to interact with biological molecules.

Industrial Applications: The compound finds use in industrial processes, including the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of lithium(1+) 1,6-naphthyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a scaffold for the inhibition of c-Met kinase, which is related to cancer activity. The compound can insert a cyclic urea pharmacophore into the naphthyridine skeleton, leading to the inhibition of kinase activity .

Comparison with Similar Compounds

Structural Comparison with Other Naphthyridine Carboxylates

The structural uniqueness of lithium(1+) 1,6-naphthyridine-7-carboxylate lies in its nitrogen atom positions and carboxylate substitution. Key comparisons include:

Key Findings :

- Substituent Position : Carboxylate at position 7 (vs. 2 or 8) optimizes coordination with lithium due to proximity to nitrogen lone pairs .

- Heterocycle Saturation : Fully aromatic 1,6-naphthyridine derivatives exhibit stronger π-π stacking interactions compared to hydrogenated analogs like (±)-cis-ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate, which show increased conformational flexibility .

Comparison with Other Lithium Carboxylates

Lithium carboxylates are widely studied for their ionic conductivity and stability. Notable examples:

Key Findings :

- Coordination Strength: The 1,6-naphthyridine system provides a rigid, bidentate coordination environment for lithium, surpassing the monodentate behavior of simpler aromatic carboxylates like lithium terephthalate .

- Solubility : Thiadiazole-based lithium carboxylates (e.g., ) exhibit superior solubility in aprotic solvents compared to naphthyridine derivatives, which are more suited for solid-state applications .

Comparison with Naphthyridine Isomers

The position of nitrogen atoms in naphthyridine isomers significantly impacts physicochemical properties:

Key Findings :

- Coordination Efficiency : 1,6-Naphthyridine derivatives demonstrate stronger lithium coordination due to optimal nitrogen spacing, unlike 1,8-naphthyridines, where nitrogen lone pairs are less accessible .

- Thermal Stability : Higher melting points in 1,6-naphthyridine carboxylates correlate with their rigid aromatic structure, making them suitable for high-temperature applications .

Biological Activity

Lithium(1+) 1,6-naphthyridine-7-carboxylate is a compound belonging to the naphthyridine class of nitrogen-containing heterocyclic compounds. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.

| Property | Details |

|---|---|

| CAS Number | 2639437-70-8 |

| Molecular Formula | C₉H₅LiN₂O₂ |

| Molecular Weight | 180.1 g/mol |

| Purity | ≥95% |

This compound exhibits biological activity through its interaction with various molecular targets. The compound is believed to modulate enzyme activities and receptor functions, which can lead to diverse biological effects. For instance, it may inhibit specific enzymes involved in cell proliferation and survival, contributing to its anticancer properties.

Anticancer Properties

Research indicates that this compound may possess significant anticancer activity. In vitro studies have shown that derivatives of naphthyridine can induce apoptosis in cancer cells by activating programmed cell death pathways and disrupting the cell cycle .

Case Study:

A study on related naphthyridine derivatives demonstrated their ability to activate apoptosis in human myeloid leukemia cells, suggesting a similar potential for this compound .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Naphthyridine derivatives have shown effectiveness against various pathogens, indicating that this compound may share these properties .

Anti-inflammatory Effects

The anti-inflammatory potential of naphthyridine derivatives has been documented, with studies showing inhibition of pro-inflammatory mediators such as TNF-α and IL-6 in experimental models . This suggests that this compound could be beneficial in managing inflammatory conditions.

Comparative Analysis with Similar Compounds

This compound can be compared with other naphthyridine derivatives:

| Compound | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Potentially significant | Under investigation | Promising |

| Canthin-6-one | Strong | Effective against fungi and bacteria | Significant |

| Aaptamine | Notable cytotoxic effects in various cancer cell lines | Limited data | Moderate |

Research Findings

Recent studies highlight the potential therapeutic applications of this compound:

- Anticancer Studies: In vitro tests have shown that naphthyridine derivatives can induce apoptosis and inhibit tumor growth in xenograft models .

- Antimicrobial Studies: Related compounds have demonstrated activity against a range of bacterial and fungal strains .

- Inflammation Models: Naphthyridines have been effective in reducing inflammation markers in animal models of colitis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.